Ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorine atom attached to the naphthyridine core The naphthyridine core itself is a fused ring system consisting of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of substituted aromatic aldehydes with 2-aminopyridine and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the naphthyridine core, while oxidation and reduction can modify the functional groups attached to the core.
Scientific Research Applications
Ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a component in molecular sensors.
Mechanism of Action
The mechanism of action of ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact pathways depend on the specific derivative and its intended use. Molecular docking studies have shown that the compound can bind to active sites of various enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
1,8-Naphthyridine Derivatives: These include compounds like gemifloxacin, which also contain the naphthyridine core and are used as antibacterial agents.
1,6-Naphthyridine Derivatives: These compounds have similar structures but differ in the position of the nitrogen atoms and substituents.
Uniqueness: Ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10ClN3O2 |
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Molecular Weight |
251.67 g/mol |
IUPAC Name |
ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)7-3-6-4-8(12)9(13)15-10(6)14-5-7/h3-5H,2H2,1H3,(H2,13,14,15) |
InChI Key |
LRJRFOGUILAGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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